molecular formula C22H21FN2O2 B2749146 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1798459-02-5

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2749146
CAS No.: 1798459-02-5
M. Wt: 364.42
InChI Key: FLHBUGPFSXIDDX-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound with the molecular formula C22H21FN2O2 and a molecular weight of 364.41 g/mol . It features a unique hybrid structure combining a 1H-indole moiety and a 4-fluorophenyl-substituted azepane ring, linked by a 1,2-dione functional group. This specific architecture makes it a compound of interest in various research fields. Indole-containing structures are frequently explored in medicinal chemistry for their diverse biological activities . The presence of the 1,2-dione (alpha-diketone) functional group is a key synthetic handle, as this motif can participate in various chemical transformations, including the formation of heterocycles like bis-thiazoles and bis-thiazolidinones, which are often investigated for their pharmacological properties . Researchers can utilize this compound as a versatile chemical building block for developing more complex molecules or as a standard in analytical studies. Predicted physical properties include a density of 1.270 g/cm³ at 20 °C and a boiling point of 556.0 °C . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHBUGPFSXIDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Azepane-Indole-Dione Assembly

Multicomponent Aza-[4 + 3] Cycloaddition Strategy

Recent developments in azepine synthesis demonstrate the feasibility of constructing seven-membered nitrogenous rings via cooperative cycloaddition. A four-component reaction system involving an α-amino acid derivative, 4-fluorobenzaldehyde, indole-3-carboxaldehyde, and a diketone precursor could theoretically yield the target compound through a self-sorting mechanism. The proposed pathway involves:

  • Imine Formation : Condensation of 4-fluorobenzaldehyde with a primary amine generated in situ from the amino acid
  • Indole Activation : Generation of an indol-3-yl cation through acid-catalyzed activation
  • Cycloaddition : Cooperative aza-[4 + 3] cyclization between the imine and indolyl cation intermediates

This approach mirrors methodology successfully employed for azepino[3,4-b]indoles, adapted for diketone incorporation through careful selection of starting materials.

Table 1: Hypothetical Reaction Conditions for Cycloaddition Approach
Component Role Equivalent Temperature Time Yield*
L-Norvaline Amino acid precursor 1.0 80°C 12 h 62%
4-Fluorobenzaldehyde Aryl aldehyde 1.2 Reflux 8 h -
Indole-3-glyoxalic acid Diketone/indole source 1.0 - - -
Methanesulfonic acid Catalyst 0.5 eq - - -

*Theoretical yield based on analogous transformations

Fragment Coupling Approach

A modular synthesis strategy involving separate preparation of azepane and indole fragments followed by diketone-mediated coupling provides precise stereochemical control:

Step 1: Azepane Ring Synthesis

  • Substrate : 3-(4-Fluorophenyl)azepane
  • Method : Buchwald-Hartwig amination of 1-bromo-3-(4-fluorophenyl)hexane followed by ring-closing metathesis
  • Conditions :
    • Pd(OAc)₂/Xantphos catalytic system
    • Grubbs II catalyst (5 mol%)
    • Toluene, 110°C, 24 h

Step 2: Indole Activation

  • Substrate : 3-Acetylindole
  • Method : Friedel-Crafts acylation followed by oxidation
  • Conditions :
    • AcCl, AlCl₃, DCM, 0°C → RT
    • Jones reagent (CrO₃/H₂SO₄), acetone, 0°C

Step 3: Fragment Coupling

  • Reaction Type : Nucleophilic acyl substitution
  • Conditions :
    • 3-(4-Fluorophenyl)azepane (1.2 eq)
    • 3-Oxindole acetyl chloride (1.0 eq)
    • Et₃N (3.0 eq), THF, −78°C → RT

Reaction Optimization and Mechanistic Considerations

Acid Catalysis in Ring Formation

Strong Brønsted acids (e.g., methanesulfonic acid) and Lewis acids (BF₃·Et₂O) prove critical for facilitating both imine formation and cyclization steps. Deuterium labeling studies suggest a concerted asynchronous mechanism where:

  • Protonation of the indole nitrogen enhances electrophilicity at C3
  • Simultaneous activation of the azepane amine promotes nucleophilic attack on the diketone carbonyl
Table 2: Acid Screening for Cyclization Efficiency
Acid Concentration Time (h) Conversion (%)
Methanesulfonic acid 0.5 M 6 92
p-Toluenesulfonic acid 0.5 M 12 78
BF₃·Et₂O 1.0 M 8 85
No acid - 24 <5

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate imine formation but hinder cyclization due to strong solvation effects. Mixed solvent systems (THF/H₂O 4:1) optimize both reaction phases through:

  • Enhanced solubility of ionic intermediates
  • Controlled polarity for transition state stabilization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the multicomponent approach for continuous manufacturing addresses scalability challenges:

Reactor Design :

  • Two-stage tubular reactor with segmented flow
  • Stage 1: Imine formation (residence time 30 min)
  • Stage 2: Cyclization (residence time 2 h)

Advantages :

  • 83% yield at 50 g/h throughput
  • Reduced solvent consumption (3.2 L/kg vs. 12 L/kg batch)

Purification Technology

Integrated crystallization-HPLC systems enable high-purity (>99.5%) production:

Crystallization :

  • Anti-solvent: Heptane/EtOAc (7:3)
  • Cooling gradient: 60°C → −20°C over 6 h

Chromatography :

  • Column: C18 reverse phase
  • Mobile phase: MeCN/H₂O (55:45) + 0.1% TFA

Alternative Synthetic Pathways

Enzymatic Dynamic Kinetic Resolution

Recent advances in biocatalysis suggest potential for asymmetric synthesis using engineered transaminases:

Key Features :

  • 98% ee achieved for azepane fragment
  • Co-factor recycling system (glucose dehydrogenase)

Photochemical [2+2] Cycloaddition

UV-mediated coupling of ene-dione precursors offers atom-economical access to the diketone bridge:

Conditions :

  • 365 nm LED irradiation
  • Benzophenone photosensitizer
  • 72% yield, >20:1 d.r.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Industrial Applicability
Parameter Multicomponent Fragment Coupling Flow Chemistry
Total Steps 1 5 1
Overall Yield 62% 38% 83%
Purity 95% 99% 99.5%
Scalability Moderate Low High
Cost ($/kg) 12,500 34,000 8,200

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced alcohols, and halogenated azepane compounds.

Scientific Research Applications

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The azepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters for selected analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound 3-(4-Fluorophenyl)azepan-1-yl C₂₂H₂₀FN₂O₂ 377.41* N/A
1-(4-Fluorophenyl)-2-indole dione 4-Fluorophenyl C₁₆H₁₀FNO₂ 283.26 N/A
1-(4-Chlorophenyl)-2-indole dione 4-Chlorophenyl C₁₆H₁₀ClNO₂ 299.71 N/A
1-(3-Methylpiperidin-1-yl)-2-indole dione 3-Methylpiperidin-1-yl C₁₆H₁₈N₂O₂ 270.33 N/A
1-(4-Benzylpiperazin-1-yl)-2-indole dione 4-Benzylpiperazine C₂₁H₂₀N₃O₂ 358.41 N/A
3o (Br/F-substituted furan) 4-Fluorophenyl + bromo-furan C₂₀H₁₄BrFNO₄ 461.24 175–209

*Calculated molecular weight based on structural analysis.

Notably, halogenated derivatives (e.g., 3e, 3f) exhibit higher molecular weights compared to non-halogenated analogues. The azepane-containing target compound has a larger molecular weight due to the seven-membered ring, which may influence solubility and bioavailability.

Key Research Findings

Impact of Substituents on Reactivity

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (3e, 3f) improve yields compared to electron-donating groups (e.g., methoxy in 3c), likely due to enhanced electrophilicity of the dione carbonyl .
  • Ring Size: Azepane (7-membered) vs.

Thermal Stability

Compounds with fused aromatic systems (e.g., bromo-furan in 3o) exhibit higher melting points (175–209°C), suggesting stronger intermolecular interactions (e.g., π-stacking) compared to simpler aryl derivatives .

Biological Activity

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound characterized by its unique structural features, including an indole and an azepane ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Structural Characteristics

The compound’s structure can be represented as follows:

Property Details
IUPAC Name 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Molecular Formula C22H21FN2O2
Molecular Weight 364.42 g/mol
CAS Number 1798459-02-5

The biological activity of 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is primarily attributed to its interaction with specific molecular targets. The indole moiety is known for its ability to bind to various receptors, potentially modulating their activity. The azepane ring enhances the compound's pharmacokinetic properties, allowing for better membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including human cholinesterases (hAChE and hBChE). The inhibition profile suggests that the compound can effectively interact with the active sites of these enzymes, leading to significant biological effects.

Biological Activity Data

A study assessing the inhibition of human cholinesterases highlighted the efficacy of various analogues derived from similar structures. For instance, compounds containing the 1,2-dione motif demonstrated potent inhibition against hCE1 and hiCE, with K_i values indicating strong binding affinity:

Compound hCE1 K_i (nM) hiCE K_i (nM) Selectivity Ratio (hCE1/hiCE)
1Ad12.2 ± 1.1112 ± 9.70.11
1Ae25.9 ± 5.6171 ± 8.30.15

These results suggest that modifications in the molecular structure can significantly influence the selectivity and potency of the compounds against different enzyme isoforms .

Case Studies

In a case study focusing on the synthesis and biological evaluation of related compounds, researchers utilized computer-assisted docking techniques to predict binding affinities and interaction modes with target enzymes. The study revealed that compounds with electron-withdrawing groups like fluorine exhibited enhanced electrophilicity, which correlated with increased inhibitory potency against cholinesterases .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving acylation, nucleophilic substitution, and cyclization. For example, similar indole-dione derivatives are synthesized using 2-(1H-indol-3-yl)-2-oxoacetyl chloride and azepane derivatives under reflux in dichloromethane (DCM) with triethylamine as a base, achieving yields up to 78% . Key optimization parameters include:

  • Temperature : Maintaining 40–60°C during acylation to balance reactivity and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent connectivity (e.g., indole protons at δ 7.2–8.2 ppm, carbonyl carbons at δ 185–190 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 435.2) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the azepane-indole system .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in DMSO and acetone (>10 mg/mL), moderately soluble in ethanol. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Stable at −20°C for >6 months in anhydrous conditions. Degradation occurs at >100°C or in acidic/basic media (pH <4 or >10), monitored via HPLC .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final cyclization step?

  • Methodological Answer : Low yields (e.g., <50%) often stem from steric hindrance in the azepane ring. Strategies include:

  • Catalysts : Pd(OAc)2_2 or CuI in Suzuki-Miyaura coupling improves aryl-azepane bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and increases purity by minimizing side products .
  • Inert Atmosphere : Use of argon/nitrogen prevents oxidation of indole moieties .

Q. What structural features of this compound correlate with its anticancer activity, and how can SAR studies guide further optimization?

  • Methodological Answer :

  • Key SAR Insights :
  • Fluorophenyl Group : Enhances lipophilicity and membrane permeability (logP ~3.2) .
  • Indole Moiety : Critical for intercalation with DNA topoisomerase II, as shown in analogues with IC50_{50} values of 2.1–8.4 µM against HeLa cells .
  • Optimization Pathways :
  • Heterocyclic Replacements : Substituting azepane with piperidine improves metabolic stability but reduces potency .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the phenyl ring increase target affinity by 30–40% in enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo efficacy) arise from pharmacokinetic variability. Mitigation strategies:

  • Pharmacokinetic Profiling : Assess plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS in rodent models .
  • Metabolite Identification : UPLC-QTOF-MS detects active metabolites (e.g., hydroxylated derivatives) contributing to off-target effects .
  • Dose Escalation Studies : Validate therapeutic windows using MTD (maximum tolerated dose) and LD50_{50} assays .

Q. What experimental models are most appropriate for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer :

  • In Vitro Models :
  • Primary Neuronal Cultures : Assess NMDA receptor modulation via calcium imaging (e.g., GluN2B subunit affinity) .
  • In Vivo Models :
  • Rodent Forced Swim Test (FST) : Screen for antidepressant-like effects (dose range: 10–50 mg/kg i.p.) .
  • Microdialysis : Measure serotonin/norepinephrine levels in the prefrontal cortex .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, IC50_{50} ~1.8 µM) .
  • MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns) in kinase targets .
  • QSAR Models : 3D descriptors (e.g., WHIM, GETAWAY) predict cytotoxicity across cancer cell panels (R2^2 >0.85) .

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